The compound "1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride" is a derivative of pyrrolidine, which is a secondary amine and a five-membered lactam. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and pharmaceuticals. The chlorobenzyl group attached to the pyrrolidine ring can influence the compound's physicochemical properties and its interaction with biological targets.
Pyrrolidine derivatives are commonly used in medicinal chemistry due to their pharmacological properties. For example, 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized and evaluated as potent histamine-3 receptor antagonists, with certain compounds showing promising in vitro and in vivo profiles4. This indicates that "1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride" could potentially be explored for similar applications in the development of new therapeutic agents.
In the field of organic synthesis, pyrrolidine derivatives serve as important intermediates. An improved synthesis method for 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, which is an important intermediate, has been developed, showcasing the utility of pyrrolidine derivatives in synthetic pathways3. This highlights the potential for "1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride" to be used in the synthesis of complex organic molecules.
The one-step, three-component synthesis of pyridines and 1,4-dihydropyridines demonstrates the versatility of pyrrolidine derivatives in drug discovery. These compounds have manifold medicinal utility, and the synthesis process can yield anti-inflammatory agents2. Therefore, "1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride" could be a candidate for the development of new drugs with anti-inflammatory properties.
The compound is synthesized through organic reactions involving pyrrolidine and chlorobenzyl chloride. Its classification falls within the realm of pharmaceuticals, particularly as a potential therapeutic agent targeting protein kinases involved in various biological processes.
The synthesis of 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride typically involves the following steps:
On an industrial scale, continuous flow synthesis methods may be utilized to enhance yield and purity through better control over reaction parameters.
The molecular formula of 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride can be described as CHClN·2HCl. The structure includes:
The compound's molecular weight is approximately 254.2 g/mol, and it exhibits specific stereochemistry due to the presence of chiral centers in the pyrrolidine ring.
1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride can participate in several chemical reactions:
The primary targets for 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride include:
The compound likely interacts with these targets, influencing their activity and thereby affecting cellular processes such as growth and differentiation. This interaction suggests a potential role in modulating signaling pathways regulated by cyclic adenosine monophosphate-dependent kinases.
Understanding the pharmacokinetic profile, including bioavailability, half-life, and clearance rates, is crucial for assessing its therapeutic potential.
The potential applications of 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride span various fields:
The compound 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride possesses the systematic IUPAC name 1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride, reflecting its core structural components. The molecular formula C₁₁H₁₇Cl₃N₂ confirms the organic cation and inorganic anion stoichiometry, with an exact molecular mass of 283.625 g/mol [2]. Key structural features include:
Table 1: Molecular Composition Analysis
Component | Chemical Group | Atomic Contribution |
---|---|---|
Heterocyclic core | Pyrrolidine | C₄H₈N |
Aromatic substituent | 4-Chlorobenzyl | C₇H₆Cl |
Functional group | Primary amine | H₂N |
Salt form | Dihydrochloride | 2HCl |
The canonical SMILES representation C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl.Cl encodes the molecular connectivity, confirming the benzyl attachment at nitrogen (N1), the amine at C3, and para-chloro substitution on the aromatic ring [2] [5].
The molecule contains one stereogenic center at carbon C3 of the pyrrolidine ring, bonded to four distinct substituents:
This chiral center generates two enantiomeric forms: (R)-1-(4-chloro-benzyl)-pyrrolidin-3-ylamine and (S)-1-(4-chloro-benzyl)-pyrrolidin-3-ylamine. According to Cahn-Ingold-Prelog priority rules:
Commercial samples are typically supplied as the racemic dihydrochloride salt (equimolar mixture of R and S enantiomers) unless specified otherwise, as evidenced by the lack of stereochemical designation in the CAS registry entry (169452-11-3) [2] [5]. The chiral nitrogen in pyrrolidine remains configurationally unstable due to rapid pyramidal inversion at room temperature, preventing R/S assignment at nitrogen [1].
Crystallographic characterization of the dihydrochloride salt reveals key properties:
The dihydrochloride salt form provides advantages in purification, crystallinity, and storage stability. X-ray powder diffraction patterns would exhibit characteristic peaks from the ionic packing structure, though experimental crystallographic data for this specific compound remains unreported in the surveyed literature. Analogous pyrrolidin-3-ylamine dihydrochlorides display monoclinic crystal systems with P2₁/c space groups [3] [7].
Key structural analogs demonstrate how modifications impact molecular properties:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1